N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, an ethoxyphenyl group, and a dimethoxybenzamide moiety, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the dimethoxybenzamide group to the pyrrolidinone-ethoxyphenyl intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with the central nervous system or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
Acetaminophen: A widely used analgesic and antipyretic with a related structure.
Indole Derivatives: Compounds with a similar aromatic structure that exhibit various biological activities.
Uniqueness
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide is unique due to its combination of a pyrrolidinone ring, ethoxyphenyl group, and dimethoxybenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-28-17-8-6-16(7-9-17)23-13-15(12-20(23)24)22-21(25)14-5-10-18(26-2)19(11-14)27-3/h5-11,15H,4,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIAFHMCCZPSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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